molecular formula C11H10N2O3 B1357007 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-71-1

3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1357007
CAS No.: 879996-71-1
M. Wt: 218.21 g/mol
InChI Key: VVUVPSNFYCNORL-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-71-1) is a high-purity chemical building block for research and development applications . This compound features a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . Its structure consists of a pyrazole ring substituted with a 3-methoxyphenyl group at the 3-position and a carboxylic acid functional group at the 4-position, making it a versatile scaffold for further synthetic modification . The carboxylic acid group allows for diverse derivatization, enabling researchers to create amides, esters, and other molecular hybrids. This compound is part of a class of pyrazole-carboxylic acids that are of significant interest in medicinal chemistry and agrochemical research for the synthesis of more complex molecules . As a reference standard, it aids in the study of structure-activity relationships (SAR). This product is labeled with a minimum purity of 95% and requires storage under refrigerated conditions to maintain stability . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVPSNFYCNORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479731
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-71-1
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagent Selection

  • Hydrazine Source : 3-Methoxyphenylhydrazine is essential for introducing the methoxyphenyl group.
  • Carbonyl Compound : β-Keto esters such as ethyl acetoacetate are commonly used as coupling partners.
  • Base for Carboxylation : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates carboxylation.

Reaction Parameters

  • Temperature: Reflux temperatures (~80–100°C) are optimal for hydrazone formation and cyclization.
  • Solvent: Ethanol or methanol is preferred for solubility and reactivity.
  • Yield: Under optimized conditions, yields can exceed 80%.

Industrial Scale-Up Considerations

For large-scale synthesis, continuous flow reactors can be employed to improve efficiency and scalability:

  • Advantages :
    • Precise control over reaction parameters (temperature, pressure).
    • Enhanced safety when handling reactive intermediates.
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid can be used to accelerate cyclization reactions.

Analytical Validation

The structural confirmation of This compound relies on:

Data Summary Table

Parameter Value/Details
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Key Reagents 3-Methoxyphenylhydrazine, β-keto ester, CO₂
Solvent Ethanol
Optimal Temperature ~80–100°C
Yield >80%

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Common Synthetic Methods:

  • Cyclization : Formation of the pyrazole ring.
  • Electrophilic Aromatic Substitution : Introduction of the methoxyphenyl group.
  • Oxidation : Formation of the carboxylic acid group via oxidation reactions.

Enzyme Inhibition and Receptor Ligands

Research indicates that 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid may serve as an enzyme inhibitor or receptor ligand. Its structural features enhance binding affinity through hydrophobic interactions and hydrogen bonding, making it a candidate for drug development targeting specific biological pathways .

Anti-inflammatory and Anticancer Properties

The compound has been explored for its potential anti-inflammatory and anticancer effects. Studies suggest that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance therapeutic efficacy .

Pharmacological Studies

Recent pharmacological evaluations have demonstrated that derivatives of this compound possess diverse biological activities, including antifungal and antibacterial properties. The structure-activity relationship (SAR) studies reveal that modifications to the substituents on the pyrazole ring can lead to enhanced biological activity against specific pathogens .

Notable Findings:

  • Antifungal Activity : Certain derivatives have shown higher antifungal activity than established fungicides like boscalid .
  • Nucleoside Inhibitors : Some derivatives exhibit inhibitory activity against neuraminidase, an enzyme critical for viral replication, showcasing potential in antiviral drug development .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and catalysts in industrial chemistry. Its ability to act as a building block for synthesizing complex molecules makes it valuable in material science and organic synthesis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Chemistry Building block for complex moleculesUsed in various synthetic routes
Biology Enzyme inhibitors, receptor ligandsPotential therapeutic agent for inflammation/cancer
Medicine Anti-inflammatory, anticancer propertiesActive against several cancer cell lines
Industry Development of new materials and catalystsEnhances efficiency in chemical processes

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Functional Group Diversity : Esters (e.g., ethyl esters in ) are more lipophilic than carboxylic acids, impacting membrane permeability in biological applications.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Inference) Reference
This compound 218.21 Not reported Moderate (carboxylic acid)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 278.32 136 Low (due to diphenyl groups)
3-Methyl-1H-pyrazole-4-carboxylic acid 140.13 237–238 High (smaller structure)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 176.12 Not reported Moderate (fluorine enhances solubility)

Key Observations :

  • Melting Points : Bulky substituents (e.g., diphenyl groups in ) increase melting points due to enhanced crystal packing.
  • Solubility : Carboxylic acids generally exhibit higher aqueous solubility than esters (e.g., ethyl esters in ). Fluorinated derivatives () may show improved solubility in organic solvents.

Key Observations :

  • Pharmaceuticals : Carboxylic acid derivatives are often explored as anti-inflammatory or kinase inhibitors due to hydrogen-bonding capabilities.
  • Agrochemicals : Fluorinated pyrazoles () are metabolized into herbicidal agents, highlighting substituent-driven applications.

Biological Activity

3-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a member of the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of extensive research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, they target kinases such as c-Met and VEGFR-2, disrupting cellular signaling pathways that promote growth and survival .
  • Cellular Effects : This compound influences various cellular processes, including apoptosis and cell cycle regulation. Studies indicate that it can induce apoptosis in cancer cells by activating intrinsic pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from recent research:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (breast)0.01Induces apoptosis via intrinsic pathway
A549 (lung)0.39Inhibits Aurora-A kinase
HepG2 (liver)0.46Modulates cell signaling pathways

These findings demonstrate the compound's potency against various cancer types, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for further development in treating infectious diseases .

Case Studies

  • Antitumor Activity : A study involving the synthesis of pyrazole derivatives showed that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines. The study concluded that these compounds could serve as effective anticancer agents due to their ability to inhibit tumor growth and induce apoptosis .
  • Mechanistic Insights : Another investigation focused on the molecular interactions of pyrazole derivatives with target proteins involved in cancer progression. The results indicated that these compounds could bind effectively to active sites on kinases, leading to their inhibition and subsequent disruption of tumor cell growth .

Q & A

Q. How can researchers address low yields in large-scale synthesis?

  • Methodology :
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
  • Catalytic optimization : Screen Pd/C or enzyme catalysts for selective ester hydrolysis .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationCyclocondensation, hydrolysis, TLC/HPLC
Structural ValidationNMR, IR, X-ray (SHELX)
Pharmacological ProfilingCOX-2 ELISA, MTT, Western blot
Computational ModelingDFT (B3LYP/6-31G(d)), Gaussian09
Stability AnalysisForced degradation, LC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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